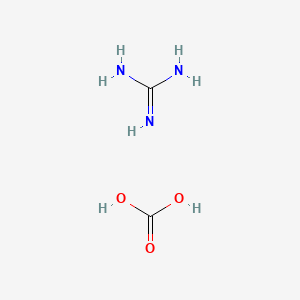
carbonic acid;guanidine
Cat. No. B1166763
Key on ui cas rn:
100224-74-6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Patent
US07741484B2
Procedure details


A solution of 2-(5-iodo-2-isopropyl-4-methoxy-phenoxy)-3-phenylamino-acrylonitrile (280 g, 0.64 mol), guanidine carbonate (110 g, 0.61 mol), and 560 ml of DMF was heated to 120° C. for 18 hours. After cooling the mixture to 60° C., 140 ml of ethyl acetate was added. Water (1.12 L) was then added to the mixture at a rate to maintain an internal temperature of 50° C. The resulting slurry was cooled to 20° C. and aged. Precipitated solids were collected by filtration, washed with water (300 ml) followed by isopropanol (500 ml), and dried in a vacuum oven (50° C., 24 inches Hg) to give 242 g of 5-(5-iodo-2-isopropyl-4-methoxy-phenoxy)-pyrimidine-2,4-diamine, 94% yield: m.p. 204.4-205.9 degrees C.; 1HNMR (DMSO) δ=1.2 (d, 6H), 3.3 (m, 1H), 3.8 (s, 3H), 5.85 (s, 2H), 6.4 (s, 2H), 6.9 (d, 2H), 7.35 (s, 1H)
Name
2-(5-iodo-2-isopropyl-4-methoxy-phenoxy)-3-phenylamino-acrylonitrile
Quantity
280 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[I:1][C:2]1[C:3]([O:23][CH3:24])=[CH:4][C:5]([CH:20]([CH3:22])[CH3:21])=[C:6]([CH:19]=1)[O:7][C:8](=[CH:11]NC1C=CC=CC=1)[C:9]#[N:10].C(=O)(O)O.[NH2:29][C:30]([NH2:32])=[NH:31].CN(C=O)C.C(OCC)(=O)C>O>[I:1][C:2]1[C:3]([O:23][CH3:24])=[CH:4][C:5]([CH:20]([CH3:22])[CH3:21])=[C:6]([CH:19]=1)[O:7][C:8]1[C:9]([NH2:10])=[N:31][C:30]([NH2:32])=[N:29][CH:11]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
2-(5-iodo-2-isopropyl-4-methoxy-phenoxy)-3-phenylamino-acrylonitrile
|
|
Quantity
|
280 g
|
|
Type
|
reactant
|
|
Smiles
|
IC=1C(=CC(=C(OC(C#N)=CNC2=CC=CC=C2)C1)C(C)C)OC
|
|
Name
|
|
|
Quantity
|
110 g
|
|
Type
|
reactant
|
|
Smiles
|
C(O)(O)=O.NC(=N)N
|
|
Name
|
|
|
Quantity
|
560 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
140 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
1.12 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain an internal temperature of 50° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting slurry was cooled to 20° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Precipitated solids
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (300 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in a vacuum oven (50° C., 24 inches Hg)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
IC=1C(=CC(=C(OC=2C(=NC(=NC2)N)N)C1)C(C)C)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 242 g | |
| YIELD: PERCENTYIELD | 94% | |
| YIELD: CALCULATEDPERCENTYIELD | 99.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
